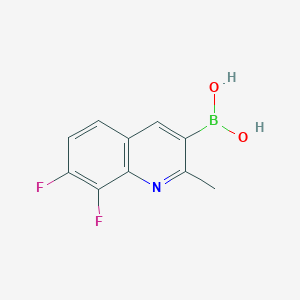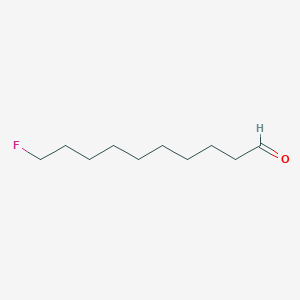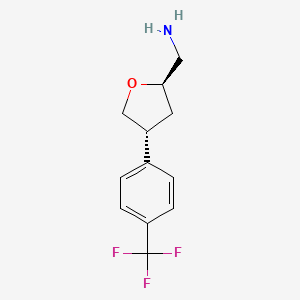
((2R,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine is a synthetic organic compound that features a tetrahydrofuran ring substituted with a trifluoromethylphenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethylphenyl Group: This step often involves electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the Methanamine Group: This can be done through reductive amination or other amine introduction methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanamine group.
Reduction: Reduction reactions could target the trifluoromethylphenyl group or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions could be relevant, especially involving the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles under various conditions (acidic, basic, or neutral) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could lead to a fully saturated compound.
Scientific Research Applications
Chemistry
In organic synthesis, ((2R,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine can be used as a building block for more complex molecules.
Biology
The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine
In medicinal chemistry, it could be explored for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry
The compound might find applications in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action for ((2R,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- ((2R,4R)-4-(4-Methylphenyl)tetrahydrofuran-2-yl)methanamine
- ((2R,4R)-4-(4-Chlorophenyl)tetrahydrofuran-2-yl)methanamine
Uniqueness
The trifluoromethyl group in ((2R,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine imparts unique electronic and steric properties, potentially enhancing its stability, reactivity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H14F3NO |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
[(2R,4R)-4-[4-(trifluoromethyl)phenyl]oxolan-2-yl]methanamine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-4,9,11H,5-7,16H2/t9-,11+/m0/s1 |
InChI Key |
PKAJFGYOPJIIKO-GXSJLCMTSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CN)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1C(COC1CN)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


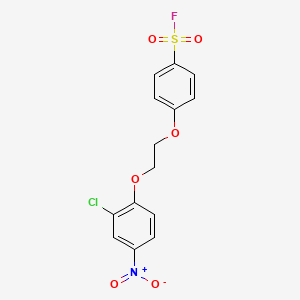
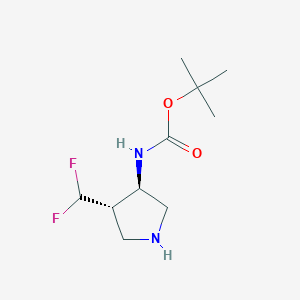

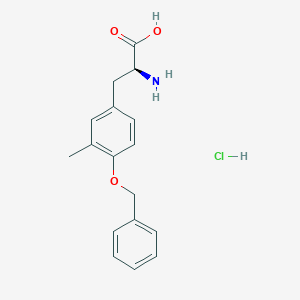
![Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13344160.png)
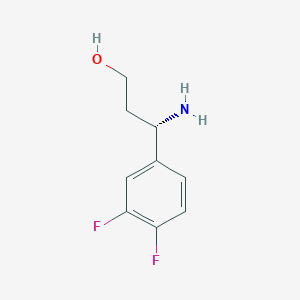
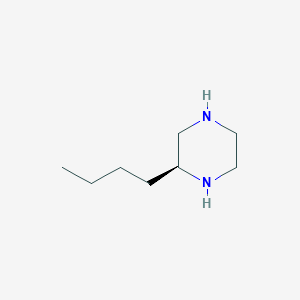
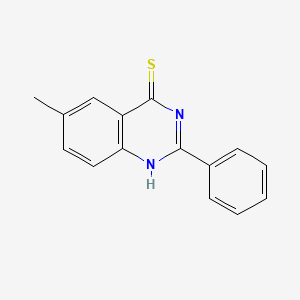
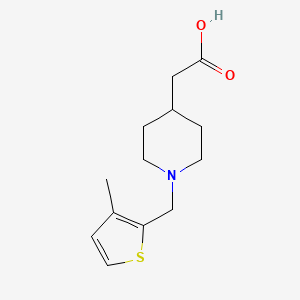
![1-Oxa-9-azadispiro[2.2.56.23]tridecane](/img/structure/B13344183.png)


